

Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy7.5 hydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and purification of **Cy7.5 hydrazide**, a near-infrared (NIR) fluorescent probe critical for a variety of applications in research and drug development. This document outlines the key physicochemical properties, a detailed experimental protocol for its synthesis and purification, and visual workflows to facilitate understanding.

Core Properties of Cy7.5 Hydrazide

Cy7.5 hydrazide is a carbonyl-reactive dye, making it an invaluable tool for the fluorescent labeling of biomolecules containing aldehyde or ketone groups, such as glycoproteins. Its spectral properties in the NIR region allow for deep tissue imaging with minimal autofluorescence from biological tissues.^{[1][2]} The quantitative data for **Cy7.5 hydrazide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	735.82 g/mol	[2]
Molecular Formula	C45H52Cl2N4O	[2]
Excitation Maximum (λ_{ex})	~788 nm	[2]
Emission Maximum (λ_{em})	~808 nm	[2]
Molar Extinction Coefficient (ϵ)	~223,000 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	~0.10	[2]
Solubility	Good in polar organic solvents (DMF, DMSO)	[2]
Purity (Typical)	≥95% (as determined by HPLC-MS)	[2]

Synthesis of Cy7.5 Hydrazone: A Detailed Protocol

The synthesis of **Cy7.5 hydrazone** is generally achieved through the reaction of a Cy7.5 core structure containing a suitable leaving group, such as an N-hydroxysuccinimide (NHS) ester, with a hydrazine derivative.[1] This method provides a straightforward and efficient route to obtaining the desired hydrazone-functionalized cyanine dye.

Materials and Reagents:

- Cy7.5 NHS ester
- Hydrazine hydrate or a suitable hydrazine derivative
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Triethylamine (TEA) or other suitable non-nucleophilic base
- Diethyl ether or other suitable precipitation solvent
- Reverse-phase high-performance liquid chromatography (RP-HPLC) system

- C18 HPLC column
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Trifluoroacetic acid (TFA) or Triethylammonium acetate (TEAA) buffer

Experimental Procedure:

- Preparation of the Reaction Mixture:
 - Dissolve Cy7.5 NHS ester in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
 - In a separate vial, prepare a solution of hydrazine hydrate in anhydrous DMF or DMSO. A 5 to 10-fold molar excess of hydrazine relative to the Cy7.5 NHS ester is recommended to ensure complete conversion.
 - Add a small amount of a non-nucleophilic base, such as triethylamine, to the hydrazine solution to facilitate the reaction.
- Reaction:
 - Slowly add the Cy7.5 NHS ester solution to the hydrazine solution with constant stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
- Work-up and Precipitation:
 - Upon completion of the reaction, precipitate the crude **Cy7.5 hydrazide** by adding the reaction mixture dropwise to a large volume of cold diethyl ether with vigorous stirring.
 - Collect the precipitate by centrifugation or filtration.
 - Wash the crude product with diethyl ether to remove unreacted starting materials and byproducts.

- Dry the crude product under vacuum.

Purification of Cy7.5 Hydrazide by RP-HPLC

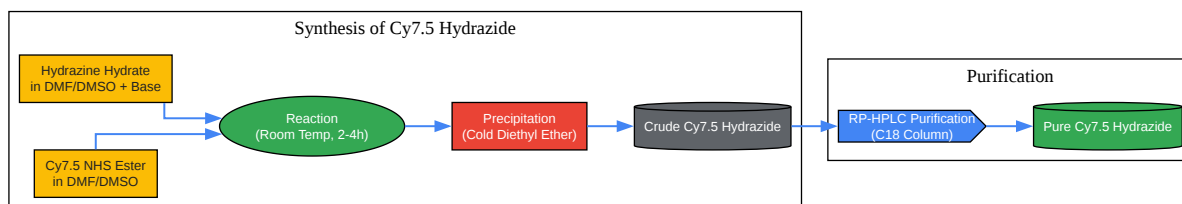
Due to the potential for side products, the crude **Cy7.5 hydrazide** must be purified to achieve the high purity required for biological applications.^[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purification.

HPLC Protocol:

- Column: C18 silica column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient can be optimized based on the separation of the desired product from impurities.
- Flow Rate: 1 mL/min.
- Detection: Monitor the elution profile at the absorbance maximum of Cy7.5 (~788 nm).
- Fraction Collection: Collect the fractions corresponding to the major peak, which represents the purified **Cy7.5 hydrazide**.
- Post-Purification: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a dark green or blue powder.^[1]

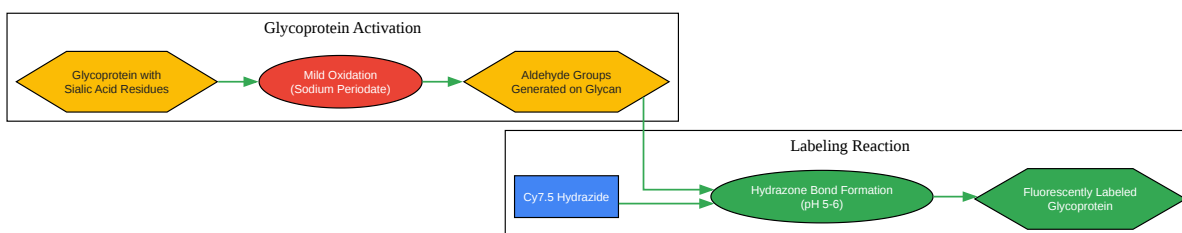
Visualizing the Workflow and Application

To further clarify the synthesis and a common application of **Cy7.5 hydrazide**, the following diagrams are provided.



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Caption: Synthesis and purification workflow for **Cy7.5 hydrazide**.



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- To cite this document: BenchChem. [Cy7.5 Hydrazide: A Comprehensive Technical Guide to Synthesis and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12413759#synthesis-and-purification-of-cy7-5-hydrazide>]

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